molecular formula C15H10FNO3 B2555124 2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione CAS No. 30777-87-8

2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione

Cat. No.: B2555124
CAS No.: 30777-87-8
M. Wt: 271.247
InChI Key: OHJQMVAYLOZKBF-UHFFFAOYSA-N
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Description

“2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives, also known as phthalimides, are an important group of medicinal substances . They are widespread structural motifs in a plethora of different natural products .


Synthesis Analysis

Isoindoline-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . In a study, nine new 1H-isoindole-1,3(2H)-dione derivatives were obtained in good yield (47.24–92.91%) . The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS .


Chemical Reactions Analysis

The overall transformation involved in the synthesis of isoindoline-1,3-dione derivatives involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Scientific Research Applications

Chemical Synthesis and Derivative Development

2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione is a chemical compound that may not be directly studied in the literature but is closely related to the broader field of synthetic organic chemistry, where similar compounds are synthesized and modified to improve their biological activities. For example, the synthesis of different derivatives of curcumin, a compound with various biological properties, is an effective way to enhance its medicinal and biological properties. Researchers have focused on modifying the carbonyl group of curcumin to prepare new analogues with increased biological activity (Omidi & Kakanejadifard, 2020).

Pharmacological and Biological Activities

The pursuit of novel therapeutic agents often involves the modification of existing compounds to discover new pharmacological activities. Lurasidone, for example, is a benzisothiazole antipsychotic drug developed for treating psychotic and major affective disorders. Its distinctive pharmacodynamic profile highlights the potential of chemically modified molecules in addressing various mental health conditions (Pompili et al., 2018).

Analytical and Nutraceutical Perspectives

In analytical chemistry, the investigation of curcumin's biological, pharmaceutical, and nutraceutical aspects underscores the compound's potential. Despite its poor aqueous solubility and bioavailability, curcumin exhibits significant anticancer, antibiotic, anti-inflammatory, and anti-aging properties. This research direction suggests a continuous interest in developing novel analytical methodologies to evaluate such compounds more accurately (Kotha & Luthria, 2019).

Environmental and Toxicological Studies

Environmental estrogens like methoxychlor, which possess proestrogenic activity, have been studied extensively for their effects on fertility and development. Understanding the biological impact of synthetic compounds, including those structurally related to this compound, is crucial in assessing potential hazards and designing safer chemicals (Cummings, 1997).

Biochemical Analysis

Biochemical Properties

2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . The compound’s interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction. Additionally, this compound has been shown to bind to certain proteins, influencing their structural conformation and function .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In neuronal cells, the compound has demonstrated anticonvulsant properties, likely due to its interaction with ion channels and neurotransmitter receptors . This interaction can modulate cell signaling pathways, leading to altered gene expression and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis, suggesting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, altering their activity. For instance, its binding to cytochrome P450 can inhibit the enzyme’s ability to metabolize certain substrates . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, particularly in the presence of light and oxygen . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound has been shown to have beneficial effects, such as anticonvulsant activity and potential anticancer properties . At higher doses, toxic effects can be observed, including neurotoxicity and hepatotoxicity . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific compartments, affecting its function and efficacy .

Properties

IUPAC Name

2-[(3-fluorophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c16-11-5-3-4-10(8-11)9-20-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJQMVAYLOZKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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